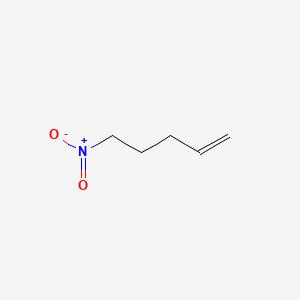

5-Nitro-1-pentene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitropent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-3-4-5-6(7)8/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFOLTHIKZSVPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336527 | |

| Record name | 5-Nitro-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23542-51-0 | |

| Record name | 5-Nitro-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23542-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Nitro-1-pentene molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-nitro-1-pentene, a valuable chemical intermediate. The document details its molecular structure, IUPAC nomenclature, and physicochemical properties. Furthermore, it outlines detailed, plausible experimental protocols for its synthesis, purification, and characterization using modern analytical techniques. This guide is intended to serve as a crucial resource for researchers in organic synthesis and drug development, providing a foundational understanding of this versatile molecule.

Molecular Structure and IUPAC Name

This compound is an organic compound featuring a five-carbon chain with a terminal double bond (alkene) and a nitro group at the opposite end of the chain.

-

IUPAC Name: this compound[1]

The structure consists of a pentene backbone with the double bond between carbon 1 and 2, and a nitro group (NO₂) attached to carbon 5.

Physicochemical and Spectroscopic Data

A summary of the known and predicted physicochemical and spectroscopic data for this compound is presented in Table 1. This data is essential for its identification and handling in a laboratory setting.

| Property | Value | Reference |

| Physical Form | Solid | [1] |

| Boiling Point | 82 °C at 32 mmHg | [3] |

| Density | 1.007 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.44 | [3] |

| Storage Temperature | 2-8°C (Refrigerator) | [1][3] |

| IR Absorption (Alkene) | ~3080 cm⁻¹ (=C-H stretch), ~1640 cm⁻¹ (C=C stretch) | Predicted based on alkene characteristics |

| IR Absorption (Nitro) | ~1550 cm⁻¹ (asymmetric), ~1370 cm⁻¹ (symmetric) | Predicted based on nitroalkane characteristics |

| ¹H NMR (Predicted) | δ ~5.8 (m, 1H), ~5.0 (m, 2H), ~4.4 (t, 2H), ~2.2 (m, 2H), ~2.0 (m, 2H) | Predicted values |

| ¹³C NMR (Predicted) | δ ~137, ~116, ~75, ~29, ~25 | Predicted values |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 1,5-dibromopentane. The first step involves the formation of 5-bromo-1-pentene, followed by a nucleophilic substitution with a nitrite salt to introduce the nitro group.

Step 1: Synthesis of 5-Bromo-1-pentene from 1,5-Dibromopentane

This procedure is adapted from a patented method for the synthesis of 5-bromo-1-pentene.[4]

-

Materials: 1,5-dibromopentane, N,N-dimethylformamide (DMF), hexamethylphosphoramide (HMPA), brine solution.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, combine 1,5-dibromopentane (100 g), N,N-dimethylformamide (100 g), and hexamethylphosphoramide (6.2 g).

-

Heat the mixture in an oil bath to 140°C with continuous stirring for 4 hours.

-

Collect the distillate by atmospheric distillation.

-

Wash the collected fraction twice with an equal volume of brine solution in a separatory funnel.

-

Separate the upper organic layer and purify by fractional distillation to obtain 5-bromo-1-pentene.

-

Step 2: Synthesis of this compound from 5-Bromo-1-pentene

This is a plausible method based on the established reaction of alkyl halides with silver nitrite to form nitroalkanes.[1][5]

-

Materials: 5-bromo-1-pentene, silver nitrite (AgNO₂), diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

In a light-protected round-bottom flask, dissolve 5-bromo-1-pentene (10 g) in diethyl ether (100 mL).

-

Add silver nitrite (1.2 equivalents) to the solution in portions while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the silver bromide precipitate.

-

Wash the filtrate with water, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Characterization Protocols

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-200 m/z.

-

-

Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M+) at m/z 115. Common fragments would likely include the loss of the nitro group (M-46), and fragmentation of the pentene chain.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the purified compound on a salt plate (e.g., NaCl or KBr) or as a solution in an appropriate solvent (e.g., CCl₄).

-

Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

Alkene C-H stretch: A weak band around 3080 cm⁻¹.

-

Aliphatic C-H stretch: Bands in the region of 2850-2960 cm⁻¹.

-

Alkene C=C stretch: A medium band around 1640 cm⁻¹.

-

Nitro N-O asymmetric stretch: A strong band around 1550 cm⁻¹.

-

Nitro N-O symmetric stretch: A medium-strong band around 1370 cm⁻¹.

-

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Deuterated chloroform (CDCl₃).

-

Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR (400 MHz):

-

Expected Chemical Shifts (δ, ppm):

-

~5.8 (1H, multiplet, -CH=)

-

~5.0 (2H, multiplet, =CH₂)

-

~4.4 (2H, triplet, -CH₂-NO₂)

-

~2.2 (2H, multiplet, -CH₂-CH=)

-

~2.0 (2H, multiplet, -CH₂-CH₂-CH₂)

-

-

-

¹³C NMR (100 MHz):

-

Expected Chemical Shifts (δ, ppm):

-

~137 (-CH=)

-

~116 (=CH₂)

-

~75 (-CH₂-NO₂)

-

~29 (-CH₂-CH=)

-

~25 (-CH₂-CH₂-CH₂)

-

-

Visualized Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Synthetic pathway for this compound from 1,5-dibromopentane.

References

- 1. Preparation of Nitroalkanes from Alkyl Halides: Complete Guide [vedantu.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN108046980B - Novel synthesis method of 5-bromo-1-pentene - Google Patents [patents.google.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

Spectroscopic Data for 5-Nitro-1-pentene: A Comprehensive Analysis

Despite a thorough search of available scientific literature and chemical databases, experimental spectroscopic data for 5-Nitro-1-pentene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), could not be located. While predicted data and information on analogous compounds are available, this guide cannot be completed without verified experimental results for the target molecule.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a centralized resource for the spectroscopic properties of this compound. The core of this guide would have been the presentation and interpretation of its 1H NMR, 13C NMR, IR, and MS data, complete with detailed experimental protocols and visual aids to understand its structural features and fragmentation patterns.

Proposed Structure of the Technical Guide (Data Permitting)

Had the data been available, this guide would have been structured as follows:

1. Introduction: An overview of this compound, its chemical structure, and the importance of spectroscopic analysis in its characterization for research and development.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- 1H NMR Data: A detailed table of chemical shifts (δ), multiplicity, coupling constants (J), and integration for each proton environment in the molecule.

- 13C NMR Data: A table summarizing the chemical shifts for each unique carbon atom.

- Experimental Protocol: A description of the solvent, instrument frequency, and temperature at which the NMR spectra were acquired.

3. Infrared (IR) Spectroscopy:

- Vibrational Analysis: A table of characteristic absorption frequencies, their corresponding functional groups (C=C, NO2, C-H), and their intensities.

- Experimental Protocol: Details on the sample preparation method (e.g., thin film, KBr pellet) and the type of spectrometer used.

4. Mass Spectrometry (MS):

- Fragmentation Analysis: A table listing the mass-to-charge ratio (m/z) of the molecular ion and significant fragment ions.

- Experimental Protocol: Information on the ionization technique (e.g., Electron Ionization - EI) and the type of mass analyzer used.

- Fragmentation Pathway: A visual representation of the fragmentation process.

Anticipated Spectroscopic Features

Based on the structure of this compound (CH2=CHCH2CH2CH2NO2), the following spectroscopic features would be expected:

-

1H NMR: Signals corresponding to the vinyl protons (=CH2 and -CH=), the allylic protons (-CH2-CH=), the methylene group adjacent to the nitro group (-CH2-NO2), and the central methylene group. The vinyl protons would appear most downfield.

-

13C NMR: Five distinct signals for the five carbon atoms in different chemical environments. The carbons of the double bond would be in the range of ~115-140 ppm, while the carbon attached to the nitro group would also be significantly shifted downfield.

-

IR Spectroscopy: Characteristic absorption bands for the C=C stretch (~1640 cm-1), the asymmetric and symmetric stretches of the nitro group (NO2) (~1550 and ~1380 cm-1 respectively), and various C-H stretching and bending vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (115.13 g/mol ). Common fragmentation patterns would likely involve the loss of the nitro group (NO2, 46 Da) and cleavage at the allylic position.

Logical Workflow for Spectroscopic Analysis

The general workflow for obtaining and interpreting the spectroscopic data for a compound like this compound is outlined below.

Caption: Workflow for Synthesis, Spectroscopic Analysis, and Characterization.

Conclusion for Researchers

The absence of published experimental spectroscopic data for this compound presents a knowledge gap. Researchers working with this compound are encouraged to perform and publish this fundamental characterization data. Such a contribution would be valuable to the wider scientific community, enabling more robust research and development involving this chemical entity. Until such data becomes publicly available, any work with this compound will necessitate its synthesis and full spectroscopic characterization as a preliminary step.

Synthesis of 5-Nitro-1-pentene from 4-Pentenal: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the preparation of 5-Nitro-1-pentene from 4-pentenal. The synthesis is conceptualized as a two-step process, commencing with the reductive amination of 4-pentenal to yield the intermediate, 5-amino-1-pentene. This is subsequently followed by the selective oxidation of the primary amine to the corresponding nitro compound. This document outlines detailed experimental protocols derived from established methodologies for analogous transformations, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow. The content is tailored for an audience with a professional background in organic chemistry and drug development, aiming to provide a practical and in-depth resource for the synthesis of this and structurally related compounds.

Introduction

The synthesis of nitroalkanes is of significant interest in organic chemistry due to their versatile utility as intermediates in a wide array of chemical transformations. The nitro group can be readily converted into other functional groups, such as amines, carbonyls, and nitriles, making nitroalkanes valuable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. This guide focuses on a specific target molecule, this compound, and proposes a robust synthesis strategy starting from the commercially available aldehyde, 4-pentenal. The chosen pathway involves a reductive amination step to form a primary amine, followed by an oxidation step to introduce the nitro functionality, a strategy that circumvents potential side reactions associated with direct nitration of an unsaturated aldehyde.

Proposed Synthesis Pathway

The conversion of 4-pentenal to this compound is proposed to proceed via a two-step sequence as illustrated in the workflow diagram below. The initial step involves the formation of 5-amino-1-pentene through the reductive amination of 4-pentenal with ammonia. The subsequent step is the oxidation of the resulting primary amine to the target nitro compound.

Caption: Proposed two-step synthesis of this compound from 4-pentenal.

Experimental Protocols

The following sections provide detailed experimental methodologies for the two key transformations in the synthesis of this compound. These protocols are adapted from established procedures for similar substrates and may require optimization for the specific compounds in this pathway.

Step 1: Reductive Amination of 4-Pentenal to 5-Amino-1-pentene

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[1][2] In this one-pot procedure, 4-pentenal is first reacted with ammonia to form an intermediate imine, which is then reduced in situ to the corresponding primary amine, 5-amino-1-pentene, using a suitable reducing agent such as sodium borohydride.[3][4][5]

Materials and Reagents:

-

4-Pentenal

-

Aqueous ammonia (25-30%)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-pentenal (1.0 eq) in methanol (0.2 M), aqueous ammonia (5.0 eq) is added at 0 °C with stirring.

-

The reaction mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.

-

The flask is cooled again to 0 °C in an ice bath, and sodium borohydride (1.5 eq) is added portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

The reaction is quenched by the slow addition of water. The methanol is then removed under reduced pressure using a rotary evaporator.

-

The remaining aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 5-amino-1-pentene.

-

The crude product can be purified by distillation under reduced pressure.

Step 2: Oxidation of 5-Amino-1-pentene to this compound

The oxidation of primary aliphatic amines to nitro compounds can be effectively achieved using dimethyldioxirane (DMDO).[1][6] DMDO is a powerful yet selective oxidizing agent, and its use often results in high yields of the desired nitroalkane with acetone as the only significant byproduct.[7] DMDO is typically prepared in situ from acetone and Oxone®.[8]

Materials and Reagents:

-

5-Amino-1-pentene

-

Acetone

-

Oxone® (potassium peroxymonosulfate)

-

Sodium bicarbonate (NaHCO₃)

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Preparation of Dimethyldioxirane (DMDO) Solution (ca. 0.05-0.1 M in acetone):

-

A mixture of acetone and distilled water (1:1 v/v) is prepared in a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath.

-

Sodium bicarbonate is added, followed by the portion-wise addition of Oxone® over 15-20 minutes with vigorous stirring.

-

The mixture is stirred at 0-5 °C for an additional 30 minutes.

-

The DMDO-containing acetone layer is decanted or separated. The concentration can be determined by titration with a standard thioanisole solution.[9]

Oxidation Procedure:

-

A solution of 5-amino-1-pentene (1.0 eq) in acetone (0.1 M) is prepared in a round-bottom flask and stirred at room temperature.

-

The freshly prepared DMDO solution in acetone (2.0-2.5 eq) is added dropwise to the amine solution.

-

The reaction mixture is stirred at room temperature for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent (acetone) is removed under reduced pressure.

-

The residue is taken up in diethyl ether and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated on a rotary evaporator to afford the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel.

Data Presentation

The following tables summarize the expected reagents and potential yields for the proposed synthesis pathway, based on literature precedents for similar transformations.

Table 1: Reagents and Conditions for the Reductive Amination of 4-Pentenal

| Reagent/Parameter | Role | Molar Equivalent/Condition | Reference |

| 4-Pentenal | Starting Material | 1.0 | - |

| Aqueous Ammonia | Amine Source | 5.0 | [10] |

| Sodium Borohydride | Reducing Agent | 1.5 | [4][5] |

| Methanol | Solvent | 0.2 M | [11] |

| Temperature | Reaction Temp. | 0 °C to RT | [4] |

| Reaction Time | Duration | 14-20 hours | General Procedure |

| Expected Yield | Product Yield | 60-80% | Estimate |

Table 2: Reagents and Conditions for the Oxidation of 5-Amino-1-pentene

| Reagent/Parameter | Role | Molar Equivalent/Condition | Reference |

| 5-Amino-1-pentene | Starting Material | 1.0 | - |

| Dimethyldioxirane (DMDO) | Oxidizing Agent | 2.0-2.5 | [6] |

| Acetone | Solvent | 0.1 M | [1] |

| Temperature | Reaction Temp. | Room Temperature | [1] |

| Reaction Time | Duration | 30-60 minutes | [1] |

| Expected Yield | Product Yield | 80-90% | [1] |

Logical Relationships and Workflow

The logical progression of the synthesis is straightforward, with the product of the first reaction serving as the substrate for the second. The workflow emphasizes the transformation of functional groups while preserving the carbon skeleton and the terminal double bond.

Caption: Logical workflow for the synthesis of this compound.

Conclusion

The proposed two-step synthesis of this compound from 4-pentenal, involving reductive amination followed by oxidation, represents a chemically sound and viable approach. The methodologies outlined are based on well-established and high-yielding reactions in organic synthesis. This guide provides the necessary theoretical and practical framework for researchers to undertake this synthesis. It is important to note that while the provided protocols are based on reliable literature precedents, optimization of reaction conditions may be necessary to achieve the desired yields and purity for this specific substrate. Standard laboratory safety precautions should be followed at all times.

References

- 1. organic chemistry - How to transform an aliphatic primary amine to the corresponding nitro compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. "Direct reductive amination of carbonyl compounds using sodium borohydr" by HESHMATOLLAH ALINEZHAD, MAHMOOD TAJBAKHSH et al. [journals.tubitak.gov.tr]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Oxidation with dioxiranes - Wikipedia [en.wikipedia.org]

- 7. Dimethyldioxirane - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Introduction: Thermal Stability of Aliphatic Nitro Compounds

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 5-Nitro-1-pentene

Disclaimer: A comprehensive review of publicly available scientific literature did not yield specific experimental data on the thermal stability and decomposition of this compound. Therefore, this guide provides a detailed overview of the expected thermal behavior, common decomposition pathways, and standard experimental evaluation techniques based on studies of analogous aliphatic nitro compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals.

This compound is an aliphatic nitroalkene, a class of compounds recognized for their energetic properties. The thermal stability of such molecules is a critical parameter for safe handling, storage, and application, particularly in drug development and materials science where thermal processing may be involved. The decomposition of aliphatic nitro compounds is typically a highly exothermic process, releasing a significant amount of energy.[1] The primary initiation steps in the thermal decomposition of these compounds generally involve the cleavage of the Carbon-Nitro (C-NO₂) bond or isomerization to a nitrite ester.[2]

Understanding the thermal behavior involves determining key parameters such as the onset temperature of decomposition, the enthalpy of decomposition, and the kinetic parameters of the reaction. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential tools for these evaluations.[3]

Quantitative Thermal Analysis

While specific quantitative data for this compound is not available in the cited literature, a typical thermal analysis would characterize the parameters outlined in Table 1. This table serves as a template for the data that should be obtained through experimental analysis.

| Thermal Property | Symbol | Description | Typical Value for this compound |

| Onset Decomposition Temperature | T_onset | The temperature at which the exothermic decomposition begins. It is a key indicator of thermal stability.[4] | Not Available in Literature |

| Peak Decomposition Temperature | T_peak | The temperature at which the rate of decomposition is at its maximum.[4] | Not Available in Literature |

| Enthalpy of Decomposition | ΔH_d | The total energy released during the decomposition process. Higher values indicate greater energy content.[4] | Not Available in Literature |

| Activation Energy | E_a | The minimum energy required to initiate the decomposition reaction. It is a crucial parameter for kinetic studies.[5] | Not Available in Literature |

| Mass Loss | % | The percentage of the initial mass lost during decomposition, typically measured by TGA.[4] | Not Available in Literature |

Experimental Protocols

The following are generalized methodologies for the two primary techniques used to assess the thermal stability of energetic materials.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to determine transition temperatures and enthalpies of both endothermic (e.g., melting) and exothermic (e.g., decomposition) processes.[4]

Objective: To determine the onset temperature, peak temperature, and enthalpy of decomposition.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum or high-pressure gold crucible.[6] An empty, sealed crucible is used as a reference.

-

Instrument Setup: The sample and reference crucibles are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.[6]

-

Thermal Program: The sample is heated at a constant linear rate (e.g., 5, 10, 15, or 20 °C/min) over a specified temperature range (e.g., 30 °C to 400 °C).[5] Running the experiment at multiple heating rates allows for the calculation of kinetic parameters.[5]

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. The onset temperature is determined by the intersection of the baseline with the tangent of the exothermic peak. The area under the peak corresponds to the enthalpy of decomposition (ΔH_d).[4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[6] It is used to determine decomposition temperatures and quantify mass loss associated with the decomposition process.

Objective: To determine the temperature range of decomposition and the extent of mass loss.

Methodology:

-

Sample Preparation: A slightly larger sample (typically 5-10 mg) is placed in an open TGA pan made of a thermally stable material like platinum or alumina.[6]

-

Instrument Setup: The pan is placed on a sensitive microbalance within the TGA furnace. The furnace is purged with an inert gas (e.g., nitrogen) to prevent oxidative side reactions.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) through a temperature range sufficient to induce complete decomposition.

-

Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and can help identify distinct decomposition steps.

Potential Decomposition Pathways

For aliphatic nitro compounds, two primary decomposition pathways are known to compete. The prevailing mechanism is often dependent on factors like temperature and molecular structure.[2]

-

C-NO₂ Bond Homolysis: This pathway involves the simple cleavage of the carbon-nitro bond, which is often the weakest bond in the molecule. This reaction is a radical process, generating an alkyl radical and a nitrogen dioxide molecule.[7][8]

-

Nitro-Nitrite Isomerization: This pathway involves an intramolecular rearrangement where the nitro group (R-NO₂) converts to a nitrite group (R-O-N=O). The resulting alkyl nitrite is less stable and rapidly decomposes by cleaving the much weaker O-NO bond to form an alkoxy radical and nitric oxide.[2] At lower temperatures, this isomerization can be the dominant pathway due to a lower activation barrier, while the C-NO₂ bond cleavage may become more significant at higher temperatures.[2]

The following diagram illustrates these generalized, competing initial steps in the decomposition of an aliphatic nitro compound.

Figure 1: Generalized competing decomposition pathways for aliphatic nitro compounds.

Conclusion

References

- 1. Thermal decomposition of aliphatic nitro-compounds [chooser.crossref.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Effect of nitrate content on thermal decomposition of nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide on the Solubility of 5-Nitro-1-pentene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Nitro-1-pentene, a key chemical intermediate. Due to the limited availability of public quantitative data, this document focuses on providing a robust experimental protocol for determining the solubility of this compound in a range of common organic solvents. Adherence to this standardized methodology will ensure the generation of accurate and reproducible solubility data, which is critical for applications in synthesis, purification, and formulation development.

Quantitative Solubility Data

| Solvent | Molar Mass ( g/mol ) | Density (g/mL at 25°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Ethanol | 46.07 | 0.789 | ||

| Methanol | 32.04 | 0.792 | ||

| Acetone | 58.08 | 0.791 | ||

| Dichloromethane | 84.93 | 1.33 | ||

| Chloroform | 119.38 | 1.49 | ||

| Ethyl Acetate | 88.11 | 0.902 | ||

| Hexane | 86.18 | 0.659 | ||

| Toluene | 92.14 | 0.867 |

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

2.1. Materials and Equipment

-

This compound (purity >95%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Centrifuge (optional)

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a specific organic solvent. The excess solid is necessary to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or a shaker set to a controlled temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. If necessary, centrifuge the vials at a low speed to aid in the separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining suspended particles.

-

-

Quantification of Solute:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted samples using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve by analyzing a series of standard solutions of this compound of known concentrations in the respective solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in the desired units (e.g., g/100 mL or mol/L).

-

2.3. Safety Precautions

-

This compound and many organic solvents are hazardous. Handle these chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Pioneering the Synthesis of 5-Nitro-1-pentene: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the initial discovery and first documented synthesis of 5-Nitro-1-pentene, a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the foundational work that has enabled its use in more complex molecular architectures.

Discovery and Context

The first documented synthesis of this compound is attributed to the work of Roberto Ballini, as described in a 1993 publication in the journal Synthesis.[1][2] The primary focus of this publication was the utilization of this compound as a key precursor in the synthesis of Allylrethrone. This seminal work established a practical route to this versatile nitroalkene, thereby opening avenues for its application in various synthetic strategies.

First Synthesis: An Experimental Protocol

The inaugural synthesis of this compound was achieved through the alkylation of the sodium salt of nitromethane with 4-bromo-1-butene. This method provides a straightforward and efficient pathway to the target compound.

Experimental Workflow

The logical flow of the synthesis is depicted in the following workflow diagram:

Detailed Methodology

The synthesis is carried out as follows:

-

Nitronate Formation: A solution of sodium methoxide in methanol is added to a stirred solution of nitromethane in anhydrous dimethylformamide (DMF) at room temperature. The mixture is stirred for a short period to ensure the complete formation of the sodium salt of nitromethane.

-

Alkylation: 4-Bromo-1-butene is then added dropwise to the reaction mixture. The reaction is allowed to proceed at room temperature with continuous stirring.

-

Work-up: After the reaction is complete, the mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to afford pure this compound.

Quantitative Data

The following table summarizes the key quantitative data from the first reported synthesis.

| Parameter | Value |

| Yield | 75% |

| Boiling Point | 68-70 °C at 15 mmHg |

| ¹H NMR (CDCl₃, δ) | 2.20-2.50 (m, 4H), 4.40 (t, 2H), 4.95-5.15 (m, 2H), 5.60-5.90 (m, 1H) |

| IR (neat, cm⁻¹) | 1640, 1550, 1370 |

Signaling Pathways and Logical Relationships

The core of this synthesis relies on a fundamental reaction in organic chemistry: the alkylation of a nitronate anion. The logical relationship between the reactants and the product is illustrated below.

This foundational synthesis provides a reliable and scalable method for the preparation of this compound, a compound of significant interest to the scientific community. The detailed protocol and data presented herein serve as a valuable resource for researchers engaged in synthetic organic chemistry and drug discovery.

References

theoretical calculations of 5-Nitro-1-pentene frontier orbitals

An In-depth Technical Guide to the Theoretical Calculation of 5-Nitro-1-pentene Frontier Orbitals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive theoretical analysis of the frontier molecular orbitals (FMOs) of this compound. Utilizing Density Functional Theory (DFT), we explore the electronic properties and chemical reactivity descriptors of this molecule. The insights derived from such computational studies are pivotal in fields like drug design and materials science, offering predictive power that can guide experimental efforts.

Introduction to Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity.[1][2] It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.[3][4]

-

HOMO (Highest Occupied Molecular Orbital): This orbital is the outermost orbital containing electrons and acts as an electron donor. Its energy level correlates with the molecule's ionization potential and nucleophilicity.[2][3]

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons and acts as an electron acceptor. Its energy level is related to the electron affinity and electrophilicity of the molecule.[2][3]

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity and easier electronic excitation.[5][6]

Understanding the FMOs of this compound allows for the prediction of its behavior in chemical reactions, its stability, and its potential interactions with biological targets, which is invaluable for drug development and synthesis planning.

Computational Methodology

The theoretical calculations presented herein were performed using quantum chemical computations. The protocol is designed to provide a balance of accuracy and computational efficiency for an organic molecule of this size.

Experimental Protocol: DFT Calculations

-

Software: All calculations were performed using the Gaussian 09 suite of programs.

-

Initial Geometry: An initial 3D structure of this compound was constructed using the GaussView 6 molecular editor.

-

Geometry Optimization: The molecular geometry was optimized without constraints using Density Functional Theory (DFT).[7][8] The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed, as it has been shown to provide reliable results for a wide range of organic molecules.[7][9] The 6-311++G(d,p) basis set was used to accurately describe the electronic distribution.

-

Frequency Analysis: Following optimization, vibrational frequency calculations were performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies verified the stability of the structure.

-

Frontier Orbital Analysis: The energies of the HOMO and LUMO, as well as their spatial distributions, were obtained from the output of the optimized structure calculation.

-

Calculation of Reactivity Descriptors: Global reactivity descriptors were calculated from the HOMO and LUMO energy values to further quantify the molecule's chemical behavior.

The following diagram illustrates the logical workflow of the computational process.

Caption: Logical workflow for the theoretical calculation of frontier molecular orbitals.

Results and Discussion

The theoretical calculations provide key quantitative data regarding the electronic structure of this compound. These values are summarized in the tables below.

Calculated Frontier Orbital Energies

This table presents the core energy values for the HOMO, LUMO, and the resulting energy gap.

| Parameter | Energy (Hartree) | Energy (eV) |

| EHOMO | -0.275 | -7.483 |

| ELUMO | -0.098 | -2.667 |

| HOMO-LUMO Gap (ΔE) | 0.177 | 4.816 |

The HOMO energy of -7.483 eV indicates a moderate potential for donating electrons. The LUMO energy of -2.667 eV suggests it can act as an electron acceptor. The HOMO-LUMO gap of 4.816 eV is a significant indicator of the molecule's stability; a larger gap suggests higher kinetic stability and lower chemical reactivity.[5]

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be derived to provide a more nuanced understanding of the molecule's chemical tendencies.

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | I ≈ -EHOMO | 7.483 |

| Electron Affinity (A) | A ≈ -ELUMO | 2.667 |

| Electronegativity (χ) | χ = (I + A) / 2 | 5.075 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.408 |

| Chemical Softness (S) | S = 1 / (2η) | 0.208 |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 5.348 |

-

Ionization Potential (I): The value of 7.483 eV represents the energy required to remove an electron, indicating a relatively stable molecule.

-

Electron Affinity (A): The positive value of 2.667 eV signifies that energy is released when the molecule accepts an electron, a characteristic feature of molecules with electron-withdrawing groups like the nitro group.

-

Chemical Hardness (η): At 2.408 eV, the molecule is moderately "hard," which corresponds to its relatively large HOMO-LUMO gap and lower reactivity.

-

Electrophilicity Index (ω): The high value of 5.348 eV classifies this compound as a strong electrophile. This suggests it is prone to react with nucleophiles, a critical piece of information for predicting reaction mechanisms.[8]

Conclusion

The theoretical investigation of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory provides significant insights into its electronic structure and chemical reactivity. The calculated HOMO-LUMO gap of 4.816 eV suggests the molecule possesses considerable kinetic stability. However, the analysis of its global reactivity descriptors, particularly the high electrophilicity index, identifies it as a strong electrophile.

This dual nature—stability combined with a potent electrophilic character—is crucial for its potential applications in drug synthesis and materials science. These computational findings offer a robust foundation for researchers, enabling more targeted and efficient experimental design. Future studies could expand on this work by exploring its reactivity in different solvent environments or its interaction with specific biological macromolecules.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. ossila.com [ossila.com]

- 4. Homo lumo explained - ritemyte [ritemyte.weebly.com]

- 5. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 6. learn.schrodinger.com [learn.schrodinger.com]

- 7. researchgate.net [researchgate.net]

- 8. irjweb.com [irjweb.com]

- 9. youtube.com [youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Potential Stereoisomers of 5-Nitro-1-pentene Reaction Products

This technical guide provides a comprehensive overview of the potential stereoisomers resulting from various chemical reactions involving this compound. The document details the stereochemical outcomes of key transformations, presents quantitative data in a structured format, and offers detailed experimental protocols for cited reactions. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying principles.

Introduction to this compound and Stereoisomerism

This compound is a bifunctional organic molecule featuring a terminal alkene and a primary nitro group. These two functional groups offer a versatile platform for a wide range of chemical transformations. The alkene can undergo various addition reactions, while the nitro group can be transformed into other functional groups such as amines or carbonyls.

Many of these reactions have the potential to create one or more stereocenters in the product molecules. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[1][2] The two main types of stereoisomers are enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images of each other). The generation of specific stereoisomers is a critical aspect of modern organic synthesis, particularly in the context of drug development, where different stereoisomers of a molecule can exhibit vastly different biological activities.

Reactions of this compound and Stereochemical Outcomes

The reactivity of this compound can be broadly categorized into reactions of the alkene double bond and reactions involving the nitro group.

Reactions of the Alkene Double Bond

Addition reactions to the carbon-carbon double bond are the most common way to introduce new stereocenters. The planar nature of the double bond allows for the addition of reagents from either face, leading to different stereochemical outcomes depending on the reaction mechanism.[3]

Epoxidation of the double bond with a peroxy acid (e.g., m-CPBA) yields an epoxide. This reaction creates two new stereocenters at C1 and C2. Since the starting material is achiral, the epoxidation will produce a racemic mixture of enantiomers.

-

Products: (R,R)-1,2-epoxy-5-nitropentane and (S,S)-1,2-epoxy-5-nitropentane.

The addition of halogens, such as bromine (Br₂), across the double bond proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the opposite face, resulting in anti-addition.[3][4] This stereospecificity leads to the formation of a racemic mixture of enantiomeric dibromides.

-

Products: (1R,2R)-1,2-dibromo-5-nitropentane and (1S,2S)-1,2-dibromo-5-nitropentane.

This two-step reaction sequence achieves the anti-Markovnikov addition of water across the double bond. The hydroboration step involves the syn-addition of a borane (e.g., BH₃) across the alkene.[3] The subsequent oxidation with hydrogen peroxide replaces the boron with a hydroxyl group, retaining the stereochemistry. This results in the formation of a primary alcohol. Since a new stereocenter is not formed in the case of a terminal alkene, this reaction does not produce stereoisomers from this compound itself. However, if the alkene were internal and prochiral, this reaction would lead to specific diastereomers.

-

Product: 5-Nitro-1-pentanol.

Dihydroxylation of the alkene can be achieved with reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄), leading to the formation of a diol. This reaction typically proceeds via syn-addition, creating two new stereocenters. This will produce a racemic mixture of enantiomeric diols.

-

Products: (1R,2S)-5-nitropentane-1,2-diol and (1S,2R)-5-nitropentane-1,2-diol.

Reactions Involving the Nitro Group

The nitro group can also participate in or influence reactions that lead to stereoisomers.

The nitro group can be reduced to a primary amine using various reagents, such as catalytic hydrogenation (H₂/Pd) or metals in acidic media (e.g., Fe/HCl). This transformation does not introduce a new stereocenter at the site of the nitro group. However, if the molecule already possesses stereocenters from a prior reaction on the alkene, the resulting amino compound will be chiral.

The carbon atom alpha to the nitro group is acidic and can be deprotonated by a base to form a nitronate anion. This anion can then act as a nucleophile in a Henry reaction with an aldehyde, creating a new carbon-carbon bond and two new stereocenters. The reaction can produce both syn and anti diastereomers. The use of chiral catalysts can make this reaction enantioselective.[5]

-

Products: A mixture of diastereomeric β-nitro alcohols. For example, reaction with acetaldehyde would yield diastereomers of 6-nitro-3-heptan-2-ol.

Data Presentation

The following tables summarize the expected stereochemical outcomes for the key reactions of this compound.

| Reaction | Reagents | Stereoselectivity | Potential Stereoisomers | Expected Outcome |

| Epoxidation | m-CPBA | N/A | Enantiomers | Racemic mixture |

| Dihalogenation | Br₂ | anti-addition | Enantiomers | Racemic mixture |

| Dihydroxylation | OsO₄, NMO | syn-addition | Enantiomers | Racemic mixture |

| Henry Reaction | Aldehyde, Base | Diastereoselective | Diastereomers and Enantiomers | Mixture of diastereomers (can be enantioselective with chiral catalysts) |

Experimental Protocols

General Protocol for the Epoxidation of this compound

-

Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the epoxide.

General Protocol for the Dihalogenation of this compound

-

Dissolve this compound (1 equivalent) in an inert solvent like carbon tetrachloride (CCl₄) or DCM.

-

Cool the solution to 0 °C.

-

Slowly add a solution of bromine (Br₂) (1 equivalent) in the same solvent dropwise to the reaction mixture with stirring.

-

Continue stirring at 0 °C until the bromine color disappears, indicating the completion of the reaction.

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to obtain the crude dibrominated product, which can be further purified if necessary.

General Protocol for the Reduction of a Nitroalkane to an Amine

-

In a round-bottom flask, combine the nitroalkane (1 equivalent) with iron powder (3-5 equivalents) and a mixture of ethanol and water.

-

Add concentrated hydrochloric acid (catalytic amount) to the mixture.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Make the filtrate basic by adding a concentrated solution of sodium hydroxide.

-

Extract the amine product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

Mandatory Visualizations

Caption: Logical workflow for generating stereoisomers from this compound.

Caption: Stereochemical pathway of the anti-addition of bromine.

Caption: Multi-step synthesis creating multiple stereoisomers.

References

- 1. 182.160.97.198:8080 [182.160.97.198:8080]

- 2. uou.ac.in [uou.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Penten-5-amine via Reduction of 5-Nitro-1-pentene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical reduction of 5-nitro-1-pentene to the corresponding primary amine, 1-penten-5-amine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals where the preservation of the terminal alkene is essential. The protocols outlined below are based on established methods for the reduction of aliphatic nitro compounds, with special consideration for the chemoselective reduction in the presence of a double bond.

Introduction

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. The challenge in the reduction of this compound lies in selectively reducing the nitro group without affecting the terminal alkene. Several methodologies can be employed to achieve this transformation, each with its own advantages and disadvantages regarding reaction conditions, yield, and safety. This document outlines three common and effective protocols: Catalytic Hydrogenation, Metal-Hydride Reduction, and Metal-Mediated Reduction in acidic or neutral media.

Data Presentation: Comparison of Reduction Protocols

The following table summarizes the key quantitative parameters for the described protocols for the reduction of this compound.

| Protocol | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Considerations |

| 1. Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | Methanol or Ethanol | 25-50 | 2-8 | 85-95 | Potential for alkene reduction. Careful monitoring is crucial. |

| 2. Metal-Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether | 0 to reflux | 1-4 | 80-90 | Highly reactive and pyrophoric reagent; requires stringent anhydrous conditions.[1][2][3] |

| 3. Iron in Acetic Acid | Iron powder, Acetic Acid | Ethanol/Water | 80-100 | 2-6 | 75-85 | Cost-effective and robust method; requires workup to remove iron salts.[4][5] |

| 4. Zinc in Ammonium Chloride | Zinc dust, Ammonium Chloride | Ethanol/Water | 25-60 | 3-12 | 70-80 | Milder, near-neutral conditions; may sometimes yield hydroxylamine as a byproduct.[6][7][8][9][10] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This method employs hydrogen gas and a palladium on carbon catalyst to achieve the reduction. It is often high-yielding but requires careful control to prevent the reduction of the double bond.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas supply

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Celite®

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge it several times with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm or 50 psi) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature (or slightly elevated temperature, e.g., 40-50 °C) and monitor the reaction progress by TLC or GC/MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 1-penten-5-amine.

-

Purify the product by distillation or column chromatography as required.

Protocol 2: Metal-Hydride Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent reducing agent capable of reducing nitro groups to amines.[1][3] Carbon-carbon double bonds are generally not reduced by LiAlH₄ unless they are conjugated to a carbonyl group.[2]

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Dry ice/acetone bath

-

Apparatus under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Add the solution of this compound dropwise to the stirred LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-4 hours, monitoring by TLC.

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes.

-

Filter the solid and wash it thoroughly with THF or diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude 1-penten-5-amine.

-

Purify by distillation if necessary.

Protocol 3: Reduction with Iron in Acetic Acid

The use of iron metal in an acidic medium is a classical and cost-effective method for the reduction of nitro compounds.[4][5]

Materials:

-

This compound

-

Iron powder (Fe)

-

Glacial acetic acid (AcOH)

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate or Diethyl ether

Procedure:

-

In a round-bottom flask, prepare a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio).

-

Add iron powder (4-5 eq) to the solution.

-

Add glacial acetic acid (catalytic to stoichiometric amounts can be used).

-

Heat the reaction mixture to reflux (80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

-

Cool the reaction mixture to room temperature and filter off the iron salts through a pad of Celite®.

-

Concentrate the filtrate to remove the ethanol.

-

Dilute the remaining aqueous solution with water and basify with a saturated solution of sodium bicarbonate or aqueous NaOH until the pH is ~8-9.

-

Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify by distillation or column chromatography.

Visualizations

Caption: General experimental workflow for the reduction of this compound.

Safety Precautions

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the apparatus is properly sealed and operated in a well-ventilated fume hood. Palladium on carbon can be pyrophoric when dry and saturated with hydrogen; handle with care.

-

Lithium Aluminum Hydride: LiAlH₄ is a highly reactive, pyrophoric, and water-sensitive reagent. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere. The quenching procedure must be performed slowly and with extreme caution.

-

General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct all reactions in a well-ventilated fume hood.

References

- 1. Nitro Reduction - LiAlH4 [commonorganicchemistry.com]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. The reactions of Zinc ammonium chloride_Chemicalbook [chemicalbook.com]

- 8. Nitro Reduction - Zinc (Zn) [commonorganicchemistry.com]

- 9. Reduction of nitrobenzene in the presence of Zn \\[N{{H}_{4}}Cl\\] gives:A) HydrazobenzeneB) AnilineC) AzobenzeneD) N-phenylhydroxylamine [vedantu.com]

- 10. Sciencemadness Discussion Board - Reduction of nitrobenzene by zinc and ammonium chloride - Powered by XMB 1.9.11 [sciencemadness.org]

Application Notes and Protocols for Intramolecular Diels-Alder Reactions of 5-Nitro-1-pentene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool in organic synthesis for the construction of complex polycyclic systems in a single step.[1][2] The use of a nitroalkene moiety as the dienophile in these reactions offers distinct advantages, primarily due to the strong electron-withdrawing nature of the nitro group, which activates the double bond for [4+2] cycloaddition. While 5-nitro-1-pentene itself lacks the requisite diene for an intramolecular reaction, it serves as a conceptual starting point for substrates where a diene is tethered to the nitroalkene. These reactions typically proceed with high stereoselectivity, yielding predominantly trans-fused ring systems.[1][3]

The stereochemical outcome is rationalized by a concerted, asynchronous transition state.[1][3] Geometrical constraints and steric repulsions within the tether connecting the diene and dienophile favor an endo-transition state, which leads to the formation of the thermodynamically more stable trans-fused products.[1] The reaction rate can be substantially accelerated by substituents on the tethering chain that induce a Thorpe-Ingold effect, further promoting the cyclization.[1][3]

These reactions are typically carried out under thermal conditions, though Brønsted acid catalysis has been shown to improve both reaction rates and diastereoselectivity.[4] The resulting nitro-substituted polycycles are versatile intermediates for further synthetic manipulations, with the nitro group being transformable into a variety of other functional groups, making this methodology highly valuable in the synthesis of natural products and analogues for drug discovery.[1]

Data Presentation

The following table summarizes results for the intramolecular Diels-Alder reaction of representative (E)-1-nitro-deca-1,7,9-triene substrates, which are structurally related to precursors that could be synthesized from this compound derivatives.

| Substrate (Tether Structure) | Reaction Conditions | Yield (%) | Product Ratio (trans:cis) | Reference |

| Unsubstituted decatriene (1c) | Benzene, 85°C | - | Favors trans | [3] |

| Methyl-substituted decatriene (1d) | Benzene, 85°C | - | Favors trans | [3] |

| Tetraene 8 | Toluene, 90°C, 12-15h | 50% (at 50% conversion) | 88:12 | [1][3] |

| Substituted Triene 14 | Benzene, reflux, 4h | 89% (total) | 96:4 (26:27) | [1] |

| Diastereomeric Triene 15 | Benzene, reflux | - | 25:55:20 (trans:trans:cis) | [1] |

Experimental Protocols

Protocol 1: Synthesis of a Representative Nitroalkene-Diene Precursor

This protocol describes a general pathway for the synthesis of a triene precursor for the IMDA reaction, based on methodologies reported in the literature.[1][3]

1. Chain Elongation and Diene Formation:

-

A suitable starting alcohol is esterified with an appropriate acid to introduce the main carbon chain.

-

A Claisen rearrangement is performed to set the stereochemistry and extend the chain. For example, the ester is treated with a strong base like lithium diisopropylamide (LDA) and a silylating agent (e.g., TMS-Cl) in an appropriate solvent like THF, followed by heating in toluene.

-

The resulting silyl enol ether is hydrolyzed and the ester is converted to a primary alcohol.

-

The alcohol is then converted to a leaving group (e.g., mesylate) and eliminated to form the diene.

2. Introduction of the Nitroalkene Moiety:

-

The terminal end of the molecule is functionalized to an aldehyde, for example, through a DIBAL reduction followed by a Dess-Martin oxidation.

-

A Henry (nitroaldol) reaction is performed on the aldehyde with nitromethane using a base such as potassium fluoride in an alcohol solvent (e.g., isopropanol) to yield a β-hydroxy-nitroalkane.[3]

-

The resulting nitro alcohol is dehydrated to the nitroalkene. This is often done under mild conditions, for instance, using methanesulfonyl chloride and triethylamine, as the nitroalkene-diene product can be unstable and prone to premature cyclization.

Protocol 2: Intramolecular Diels-Alder Reaction

This protocol outlines the general procedure for the thermal intramolecular Diels-Alder cyclization.

1. Reaction Setup:

-

The nitroalkene-diene precursor is dissolved in a high-boiling, non-polar solvent such as benzene or toluene.

-

A small amount of a radical inhibitor, like butylated hydroxytoluene (BHT), is added to prevent polymerization and degradation of the starting material, especially during prolonged heating.[1]

-

The solution is degassed and placed under an inert atmosphere (e.g., argon).

2. Cyclization:

-

The reaction mixture is heated to reflux (typically 80-110°C) and monitored by thin-layer chromatography (TLC) or another suitable analytical technique until the starting material is consumed or equilibrium is reached. Reaction times can range from a few hours to over 12 hours depending on the substrate.[1][3]

3. Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to separate the diastereomeric products.

4. Characterization:

-

The structure and stereochemistry of the cycloadducts are confirmed by standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (specifically NOESY for stereochemical assignments), mass spectrometry (MS), and infrared (IR) spectroscopy.[3]

Mandatory Visualization

Caption: General scheme of the intramolecular Diels-Alder reaction.

Caption: Experimental workflow for the synthesis and IMDA reaction.

Caption: Transition state leading to the trans-fused product.

References

- 1. Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicreactions.org [organicreactions.org]

- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Application Notes and Protocols for Catalytic Asymmetric Reactions Involving 5-Nitro-1-pentene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential catalytic asymmetric reactions involving 5-nitro-1-pentene. Due to a lack of specific documented examples for this substrate in the reviewed literature, this document presents model protocols and expected outcomes based on well-established methodologies for analogous nitroalkenes. These notes are intended to serve as a foundational guide for developing and optimizing asymmetric transformations of this compound.

Introduction

This compound is a versatile building block in organic synthesis. The presence of both a terminal alkene and a nitro group offers multiple handles for functionalization. Catalytic asymmetric reactions of this substrate can provide access to a variety of chiral molecules, including cyclic and acyclic compounds with defined stereocenters, which are valuable intermediates in drug discovery and development. The key reactive sites for asymmetric catalysis are the C=C double bond of the nitroalkene moiety (for conjugate additions) and the terminal alkene (for reactions such as hydrogenation or cyclization).

Potential Catalytic Asymmetric Reactions

The structure of this compound lends itself to several key catalytic asymmetric transformations:

-

Asymmetric Intramolecular Michael Addition: The most probable reaction pathway for this compound under appropriate basic or organocatalytic conditions is an intramolecular Michael addition to form a cyclic nitronate, which can be further functionalized. This would lead to the formation of a five-membered ring system.

-

Asymmetric Hydrogenation: Selective asymmetric hydrogenation of the nitroalkene double bond would yield chiral 5-nitro-pentane. Subsequent reduction of the nitro group can lead to chiral amines.

-

Asymmetric Intermolecular Michael Addition: The nitroalkene can act as a Michael acceptor for a variety of nucleophiles in the presence of a chiral catalyst.

-

Asymmetric [3+2] Cycloaddition: The nitroalkene can participate as a dipolarophile in cycloaddition reactions with various 1,3-dipoles to generate five-membered heterocyclic rings.

Application Note 1: Asymmetric Intramolecular Michael Addition

The intramolecular cyclization of this compound is a promising route to synthesize chiral 2-methyl-3-nitropyrrolidine derivatives. This reaction can be catalyzed by chiral organocatalysts, such as diarylprolinol silyl ethers or bifunctional thiourea catalysts.

Proposed Reaction Scheme

Caption: Proposed pathway for organocatalyzed asymmetric intramolecular Michael addition of this compound.

Exemplary Protocol (based on analogous substrates)

Materials:

-

This compound

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

-

4-Nitrobenzoic acid (co-catalyst)

-

Toluene (anhydrous)

-

Sodium borohydride (for optional reduction of the nitro group)

-

Methanol

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the chiral organocatalyst (0.1 mmol, 10 mol%) and the co-catalyst (0.1 mmol, 10 mol%).

-

Dissolve the catalysts in anhydrous toluene (5 mL).

-

Add this compound (1.0 mmol, 1.0 equiv) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 24-72 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

For subsequent transformation, the resulting cyclic nitro compound can be dissolved in methanol and treated with sodium borohydride to reduce the nitro group to an amine.

Anticipated Data (based on analogous intramolecular Michael additions)

| Entry | Catalyst Loading (mol%) | Co-catalyst | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | 10 | None | Toluene | 72 | 60-75 | 80-90 |

| 2 | 10 | 4-NO2-PhCOOH | Toluene | 48 | 70-85 | 85-95 |

| 3 | 5 | 4-NO2-PhCOOH | CH2Cl2 | 72 | 50-65 | 80-90 |

| 4 | 20 | Benzoic Acid | Dioxane | 48 | 65-80 | 82-92 |

Application Note 2: Asymmetric Hydrogenation of the Nitroalkene

The selective asymmetric hydrogenation of the conjugated double bond in this compound can be achieved using transition metal catalysts with chiral phosphine ligands. This reaction would yield chiral (R)- or (S)-5-nitropentane, depending on the catalyst configuration.

Proposed Reaction Scheme

Caption: Asymmetric hydrogenation of this compound using a chiral rhodium catalyst.

Exemplary Protocol (based on hydrogenation of similar nitroalkenes)

Materials:

-

This compound

-

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)

-

(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

-

Dichloromethane (DCM, anhydrous and degassed)

-

Methanol (anhydrous and degassed)

-

High-pressure hydrogenation vessel (autoclave)

Procedure:

-

In a glovebox, charge a vial with [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%) and (R)-BINAP (0.011 mmol, 1.1 mol%).

-

Add anhydrous, degassed DCM (2 mL) and stir for 30 minutes to form the catalyst complex.

-

In a separate vial, dissolve this compound (1.0 mmol) in anhydrous, degassed methanol (3 mL).

-

Transfer the substrate solution to the autoclave.

-

Add the catalyst solution to the autoclave via syringe.

-

Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10-50 atm).

-